molecular formula C10H8ClFO B062753 (3E)-4-(2-chloro-6-fluorophenyl)but-3-en-2-one CAS No. 175136-82-0

(3E)-4-(2-chloro-6-fluorophenyl)but-3-en-2-one

Cat. No. B062753
CAS RN: 175136-82-0
M. Wt: 198.62 g/mol
InChI Key: VZRBDBXFAKDNDJ-AATRIKPKSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "(3E)-4-(2-chloro-6-fluorophenyl)but-3-en-2-one" typically involves the Claisen-Schmidt condensation reaction, a base-catalyzed reaction between aldehydes and ketones to form α,β-unsaturated ketones. A related compound, "(E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one," was synthesized by reacting 4-fluoroacetophenone with 4-chlorobenzaldehyde in ethanol in the presence of sodium hydroxide, illustrating a common approach for synthesizing such chalcone derivatives (Najiya et al., 2014).

Molecular Structure Analysis

The molecular structure of related chalcones has been extensively studied through techniques such as FT-IR, NMR, and X-ray diffraction. The geometrical parameters obtained from X-ray diffraction studies of these compounds typically agree with those calculated using density functional theory (DFT), indicating a planar structure with conjugation extending through the molecule, facilitating its interesting electronic properties (Najiya et al., 2014).

Scientific Research Applications

Structural Characterization and Spectroscopic Analysis

  • The compound has been structurally characterized using various spectroscopic techniques, including FTIR, proton NMR, UV-Visible, and density functional theory (DFT). These studies help in understanding the molecular geometry and electronic properties of the compound (Bhumannavar, 2021).

Molecular Structure and Hyperpolarizability

  • It has been synthesized and analyzed for its molecular structure, vibrational wavenumbers, hyperconjugative interactions, and charge delocalization. The first hyperpolarizability of this compound indicates potential applications in nonlinear optics (Najiya et al., 2014).

Quantum Chemical Studies

  • Quantum chemical studies have been conducted to understand the molecular geometry and chemical reactivity of related compounds. Such studies are crucial for predicting reactivity and designing new molecules for specific applications (Satheeshkumar et al., 2017).

Refractive Indices and Solvent Interactions

  • The refractive indices of related compounds in different solvent mixtures have been measured. This information is useful for understanding the solute-solvent interactions and dipole moments, which are important for applications in material science (Chavan & Gop, 2016).

Crystal Growth and Characterization

  • Single crystals of similar compounds have been grown and characterized, providing insights into their crystal structure and potential applications in material science and optics (Meenatchi et al., 2015).

Photophysical Properties

  • Studies have been conducted to understand the photophysical properties of related compounds, including their UV, emission, and fluorescent quantum yields. Such properties are significant for applications in photovoltaics and sensors (Butcher et al., 2007).

Heck Reaction and Synthesis

  • The compound has been used in Heck reactions for the synthesis of fluorobenzalacetones. This highlights its usefulness in organic synthesis and the development of new chemical reactions (Patrick et al., 2008).

Safety and Hazards

The safety information available indicates that “(3E)-4-(2-chloro-6-fluorophenyl)but-3-en-2-one” is an irritant .

properties

IUPAC Name

(E)-4-(2-chloro-6-fluorophenyl)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFO/c1-7(13)5-6-8-9(11)3-2-4-10(8)12/h2-6H,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRBDBXFAKDNDJ-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=C(C=CC=C1Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=C(C=CC=C1Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20418729
Record name (3E)-4-(2-Chloro-6-fluorophenyl)but-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20418729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

175136-82-0
Record name (3E)-4-(2-Chloro-6-fluorophenyl)but-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20418729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-4-(2-Chloro-6-fluoro-phenyl)-but-3-en-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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